Tert-butyl 4-methoxy-3-nitrophenylcarbamate
CAS No.:
Cat. No.: VC13525101
Molecular Formula: C12H16N2O5
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O5 |
|---|---|
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | tert-butyl N-(4-methoxy-3-nitrophenyl)carbamate |
| Standard InChI | InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15) |
| Standard InChI Key | BIUAYJOJIBJGCV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Introduction
Tert-butyl 4-methoxy-3-nitrophenylcarbamate is an organic compound classified as a carbamate derivative. It is primarily used as an intermediate in chemical synthesis, particularly in the preparation of more complex molecules. This compound features a tert-butyl carbamate group attached to a methoxy- and nitro-substituted aromatic ring, making it a versatile building block in organic chemistry.
Synthesis
The synthesis of tert-butyl 4-methoxy-3-nitrophenylcarbamate generally involves the reaction of 4-methoxy-3-nitroaniline with tert-butyl chloroformate under basic conditions. The process typically uses solvents like dichloromethane or acetonitrile to facilitate the reaction.
General Reaction Scheme:
Physical and Spectroscopic Data
| Property | Value/Observation |
|---|---|
| Physical State | Solid |
| Color | Pale yellow |
| Melting Point | Typically around |
| Solubility | Soluble in organic solvents like DCM |
| UV-Vis Absorption | Exhibits absorption due to aromatic and nitro groups |
| NMR Spectroscopy | Distinct peaks for tert-butyl, methoxy, and aromatic protons |
Applications
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Chemical Synthesis:
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Used as a protective group for amines due to the stability of the tert-butyl carbamate moiety under various reaction conditions.
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Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
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Biological Studies:
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The nitro group in its structure can be reduced to an amine, enabling further functionalization for bioactive molecule development.
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Material Science:
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Utilized in polymer chemistry for introducing functional groups into macromolecular frameworks.
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Safety and Handling
Tert-butyl 4-methoxy-3-nitrophenylcarbamate should be handled with care due to its potential toxicity and reactivity:
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Hazard Statements: May be harmful if ingested or inhaled; avoid direct contact with skin or eyes.
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Precautions: Use personal protective equipment (PPE) such as gloves, goggles, and lab coats during handling.
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Storage Conditions: Store in a cool, dry place away from heat sources and incompatible materials like strong acids or bases.
Research Findings and Future Directions
Recent studies have highlighted the utility of tert-butyl carbamates in drug discovery, particularly as intermediates for enzyme inhibitors or receptor modulators. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring enhances its reactivity, making it a valuable scaffold for synthesizing diverse bioactive compounds.
Future research could explore:
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Optimization of synthetic routes to improve yield and reduce environmental impact.
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Development of derivatives with enhanced biological activity.
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Applications in advanced materials such as functional polymers or nanostructures.
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